molecular formula C8H8ClN3O3 B15074815 Acetic 2-(4-chloro-2-nitrophenyl)hydrazide CAS No. 60882-62-4

Acetic 2-(4-chloro-2-nitrophenyl)hydrazide

Cat. No.: B15074815
CAS No.: 60882-62-4
M. Wt: 229.62 g/mol
InChI Key: YYWJDODCLSXTPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic 2-(4-chloro-2-nitrophenyl)hydrazide typically involves the reaction of 4-chloro-2-nitroaniline with acetic hydrazide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic 2-(4-chloro-2-nitrophenyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic 2-(4-chloro-2-nitrophenyl)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic 2-(4-chloro-2-nitrophenyl)hydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic 2-(4-chloro-2-nitrophenyl)hydrazide is unique due to its combination of a hydrazide group with a chloronitrophenyl ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

CAS No.

60882-62-4

Molecular Formula

C8H8ClN3O3

Molecular Weight

229.62 g/mol

IUPAC Name

N'-(4-chloro-2-nitrophenyl)acetohydrazide

InChI

InChI=1S/C8H8ClN3O3/c1-5(13)10-11-7-3-2-6(9)4-8(7)12(14)15/h2-4,11H,1H3,(H,10,13)

InChI Key

YYWJDODCLSXTPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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